Cbz-N-amido-PEG3-acid
Overview
Description
Cbz-N-amido-PEG3-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG3-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Molecular Structure Analysis
The molecular formula of Cbz-N-amido-PEG3-acid is C17H25NO7 . It has a molecular weight of 355.4 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG3-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Cbz-N-amido-PEG3-acid has a molecular weight of 355.4 g/mol . It is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Cbz-N-amido-PEG3-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
One specific application of Cbz-N-amido-PEG3-acid is in the synthesis of a series of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
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Drug Delivery Systems
- Cbz-N-amido-PEG3-acid is used in the development of drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which can improve the bioavailability of drugs .
- The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond . This property can be used to conjugate drugs to the PEG molecule .
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Nanotechnology
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Cell Culture
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Synthesis of PROTACs
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Polypeptide Synthesis Support
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New Materials Research
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Medical Research
- Cbz-N-amido-PEG3-acid is used in medical research . The hydrophilic PEG spacer increases solubility in aqueous media, which can improve the bioavailability of drugs .
- The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond . This property can be used to conjugate drugs to the PEG molecule .
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Drug-Release
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New Materials Research
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Polyethylene Glycol-Modified Functional Coatings
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Ligand Studies
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Polypeptide Synthesis Support
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHUTZVKPJPFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-N-amido-PEG3-acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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